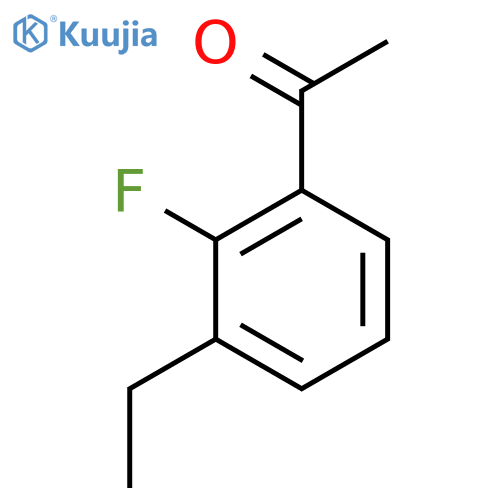

Cas no 881401-77-0 (1-(3-ethyl-2-fluorophenyl)ethan-1-one)

1-(3-ethyl-2-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(3-ethyl-2-fluorophenyl)-

- 1-(3-ethyl-2-fluorophenyl)ethan-1-one

- SCHEMBL4876639

- 3'-Ethyl-2'-fluoroacetophenone

- 881401-77-0

- PDLYYGCBLZWWLQ-UHFFFAOYSA-N

- 1-(3-Ethyl-2-fluoro-phenyl)-ethanone

-

- MDL: MFCD24711880

- インチ: InChI=1S/C10H11FO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h4-6H,3H2,1-2H3

- InChIKey: PDLYYGCBLZWWLQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 166.079393132Da

- どういたいしつりょう: 166.079393132Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 17.1Ų

1-(3-ethyl-2-fluorophenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-45479630-10.0g |

1-(3-ethyl-2-fluorophenyl)ethan-1-one |

881401-77-0 | 95% | 10.0g |

$3795.0 | 2022-12-08 | |

| Enamine | BBV-45479630-1g |

1-(3-ethyl-2-fluorophenyl)ethan-1-one |

881401-77-0 | 95% | 1g |

$1150.0 | 2023-08-31 | |

| Enamine | BBV-45479630-5g |

1-(3-ethyl-2-fluorophenyl)ethan-1-one |

881401-77-0 | 95% | 5g |

$3018.0 | 2023-08-31 | |

| Enamine | BBV-45479630-2.5g |

1-(3-ethyl-2-fluorophenyl)ethan-1-one |

881401-77-0 | 95% | 2.5g |

$2384.0 | 2023-08-31 | |

| Enamine | BBV-45479630-1.0g |

1-(3-ethyl-2-fluorophenyl)ethan-1-one |

881401-77-0 | 95% | 1.0g |

$1150.0 | 2022-12-08 | |

| Enamine | BBV-45479630-5.0g |

1-(3-ethyl-2-fluorophenyl)ethan-1-one |

881401-77-0 | 95% | 5.0g |

$3018.0 | 2022-12-08 | |

| Enamine | BBV-45479630-10g |

1-(3-ethyl-2-fluorophenyl)ethan-1-one |

881401-77-0 | 95% | 10g |

$3795.0 | 2023-08-31 |

1-(3-ethyl-2-fluorophenyl)ethan-1-one 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

1-(3-ethyl-2-fluorophenyl)ethan-1-oneに関する追加情報

Chemical Profile of 1-(3-ethyl-2-fluorophenyl)ethan-1-one (CAS No. 881401-77-0)

1-(3-ethyl-2-fluorophenyl)ethan-1-one, identified by its Chemical Abstracts Service Number (CAS No.) 881401-77-0, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its ethyl-substituted phenyl ring and a fluorine atom at the 2-position, exhibits unique structural and electronic properties that make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 1-(3-ethyl-2-fluorophenyl)ethan-1-one consists of a central carbonyl group (C=O) bonded to a phenyl ring that is further substituted with an ethyl group at the 3-position and a fluorine atom at the 2-position. This specific arrangement imparts distinct physicochemical properties, including moderate lipophilicity and potential metabolic stability, which are critical factors in evaluating its suitability for biological activity. The presence of the fluorine atom, in particular, is known to influence both the electronic distribution and hydrogen bonding capabilities of the molecule, making it a valuable feature for modulating drug-like properties.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity, improved pharmacokinetic profiles, and increased resistance to metabolic degradation. 1-(3-ethyl-2-fluorophenyl)ethan-1-one aligns with this trend, as its structural features suggest potential applications in the design of novel therapeutic agents. For instance, fluorinated ketones have been explored as intermediates in the synthesis of small-molecule inhibitors targeting various biological pathways, including those involved in cancer metabolism and inflammation.

One of the most compelling aspects of 1-(3-ethyl-2-fluorophenyl)ethan-1-one is its versatility as a building block in medicinal chemistry. The combination of an ethyl group and a fluorine substituent on the phenyl ring can be strategically modified to fine-tune interactions with biological targets. This flexibility has led to several studies investigating its derivatives as potential scaffolds for developing new drugs. For example, researchers have examined analogs of this compound for their ability to modulate enzyme activity, particularly in the context of cytochrome P450-dependent metabolism.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(3-ethyl-2-fluorophenyl)ethan-1-one's interactions with biological systems. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, suggesting its potential as an inhibitor or modulator in therapeutic contexts. Moreover, quantum mechanical calculations have provided insights into the electronic structure of the molecule, which could guide future synthetic modifications aimed at improving potency and selectivity.

The synthesis of 1-(3-ethyl-2-fluorophenyl)ethan-1-one represents another area of active research. Given its structural complexity, multiple synthetic routes have been explored to achieve high yields and purity. Common strategies include Friedel-Crafts acylation followed by reduction and functional group transformations to introduce the desired substituents. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore its importance as a versatile intermediate in organic synthesis.

From a pharmacological perspective, 1-(3-ethyl-2-fluorophenyl)ethan-1-one has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological targets while maintaining favorable pharmacokinetic properties makes it an attractive candidate for further development. Ongoing research is focused on evaluating its efficacy and safety profiles in vitro and in vivo, with particular interest in its potential applications in oncology and anti-inflammatory therapies.

The role of fluorine-containing compounds in modern drug discovery cannot be overstated. The unique properties imparted by fluorine atoms—such as increased metabolic stability and improved binding affinity—have led to their widespread use in pharmaceutical development. 1-(3-ethyl-2-fluorophenyl)ethan-1-one exemplifies this trend, as its structural features are well-suited for designing molecules with enhanced biological activity. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like 881401-77-0 will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

881401-77-0 (1-(3-ethyl-2-fluorophenyl)ethan-1-one) 関連製品

- 2228036-04-0((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)

- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 184850-94-0(Bicyclo[2.2.1]heptan-2-one,1-amino-7,7-dimethyl-, (1S)- (9CI))

- 2909-79-7(4-Tert-Butyl-N,N-dimethylaniline)

- 1131594-60-9(3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)

- 1595934-33-0(2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid)

- 2227792-73-4((2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol)

- 1267440-58-3(Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)

- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)

- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)